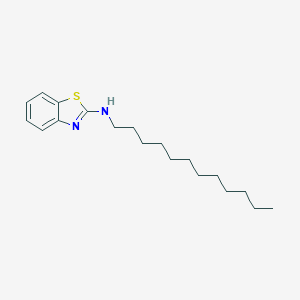![molecular formula C20H20BrN3OS B303554 3-amino-N-(4-bromo-2-methylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303554.png)
3-amino-N-(4-bromo-2-methylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(4-bromo-2-methylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is also known as TQ6, and it belongs to the class of thieno[2,3-b]quinolines.
Mecanismo De Acción
The mechanism of action of TQ6 is not fully understood. However, it has been suggested that TQ6 may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. TQ6 may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways involved in cell growth and division.
Biochemical and Physiological Effects:
TQ6 has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. TQ6 has also been shown to modulate the expression of various genes involved in cancer development and progression. Moreover, TQ6 has been shown to induce oxidative stress in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TQ6 has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. TQ6 also exhibits significant anticancer activity against various cancer cell lines, making it a potential candidate for further research. However, TQ6 has some limitations as well. Its mechanism of action is not fully understood, and its toxicity profile has not been extensively studied.
Direcciones Futuras
There are several future directions for research on TQ6. One direction is to further investigate its mechanism of action to gain a better understanding of how it exerts its anticancer activity. Another direction is to study its toxicity profile and pharmacokinetics to determine its potential as a therapeutic agent. Moreover, TQ6 can be modified to improve its potency and selectivity against cancer cells. Finally, TQ6 can be used as a lead compound for the development of new anticancer agents.
Métodos De Síntesis
The synthesis of TQ6 involves a multi-step reaction sequence that starts with the condensation of 4-bromo-2-methylphenylamine with ethyl 4-chloroacetoacetate to form an intermediate. This intermediate is then treated with thioacetic acid to yield the target compound TQ6.
Aplicaciones Científicas De Investigación
TQ6 has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including lung, breast, and prostate cancer. TQ6 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
Nombre del producto |
3-amino-N-(4-bromo-2-methylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
|---|---|
Fórmula molecular |
C20H20BrN3OS |
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
3-amino-N-(4-bromo-2-methylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H20BrN3OS/c1-10-3-5-16-12(7-10)9-14-17(22)18(26-20(14)24-16)19(25)23-15-6-4-13(21)8-11(15)2/h4,6,8-10H,3,5,7,22H2,1-2H3,(H,23,25) |
Clave InChI |
YPQQENUIPVYARB-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)C=C3C(=C(SC3=N2)C(=O)NC4=C(C=C(C=C4)Br)C)N |
SMILES canónico |
CC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Br)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)

![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B303487.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303491.png)
![[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B303492.png)
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303493.png)
![3-amino-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303494.png)